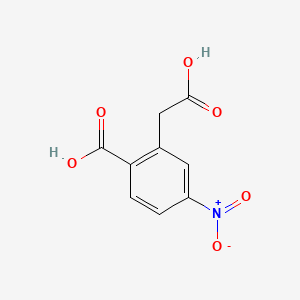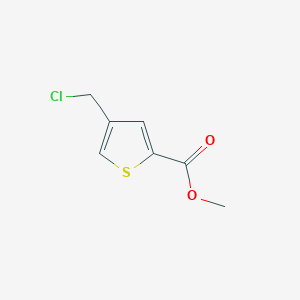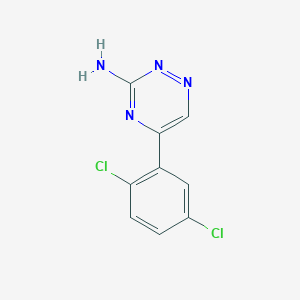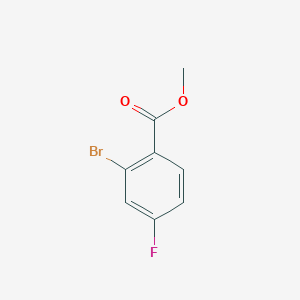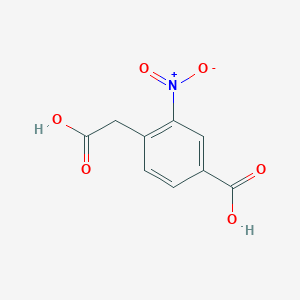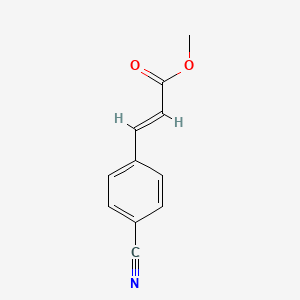
(E)-Methyl 3-(4-cyanophenyl)acrylate
説明
“(E)-Methyl 3-(4-cyanophenyl)acrylate” is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . Its IUPAC name is methyl (E)-3- (4-cyanophenyl)prop-2-enoate .
Molecular Structure Analysis
The InChI key for “(E)-Methyl 3-(4-cyanophenyl)acrylate” is CDZMIJFSAZPYEZ-VOTSOKGWSA-N . The canonical SMILES representation is COC(=O)C=CC1=CC=C(C=C1)C#N . Unfortunately, the search results do not provide more detailed information about the molecular structure.科学的研究の応用
Synthesis and Anti-Cancer Activity
(E)-Methyl 3-(4-cyanophenyl)acrylate and its derivatives have been utilized in the synthesis of stereoisomers with significant anti-cancer activity. One study detailed the synthesis of isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, which exhibited noteworthy anti-cancer properties against human nasopharyngeal carcinoma (Irfan et al., 2021).
Drug Release Studies
The compound has been explored in drug release studies. One research used a novel crosslinker related to (E)-Methyl 3-(4-cyanophenyl)acrylate for developing polymeric hydrogels, investigating their drug-releasing properties (Arun & Reddy, 2005).
Copolymerization and Material Properties
Studies on the copolymerization of 4-cyanophenyl acrylate with other monomers like methyl methacrylate have shown the potential for creating materials with varied molecular weights, thermal stability, and solubility characteristics, which could be useful in various industrial applications (Vijayanand et al., 2009).
Corrosion Inhibition
The compound has also been researched for its corrosion inhibition properties. A study focused on the synthesis and characterization of acrylamide derivatives including structures similar to (E)-Methyl 3-(4-cyanophenyl)acrylate, demonstrating effective corrosion inhibition for copper in acidic solutions (Abu-Rayyan et al., 2022).
Thermotropic and Solution Behavior Analysis
Research has been conducted to compare the thermotropic and solution behavior of polymers derived from (E)-Methyl 3-(4-cyanophenyl)acrylate, providing insights into the physical properties of these materials, which can be relevant for advanced material design (Kasko & Pugh, 2006).
Prostate Cancer Research
Another related compound, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4 hydroxyphenyl) acrylate, demonstrated inhibitory effects against prostate cancer cells in both in vitro and in vivo studies, suggesting potential therapeutic applications in cancer treatment (Rodrigues et al., 2012).
Corrosion Protection Research
The self-assembled films based on derivatives of (E)-Methyl 3-(4-cyanophenyl)acrylate have been investigated for their ability to protect iron against corrosion, demonstrating their potential application in materials science and engineering (Zhang Zhe et al., 2009).
Environmental Applications
The compound has been involved in environmental applications, particularly in the treatment of waste gases. A study on the removal of methyl acrylate, a related compound, by a biotrickling filter showed its potential for environmental remediation (Wu et al., 2016).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, particularly in novel catalytic processes. For instance, a study focused on a multicatalysis reaction involving (E)‐methyl 3‐(2‐aminophenyl)acrylate, highlighting the role of solvent and substrate in the reaction mechanism (Liu et al., 2016).
特性
IUPAC Name |
methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(4-cyanophenyl)acrylate | |
CAS RN |
67472-79-1 | |
| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



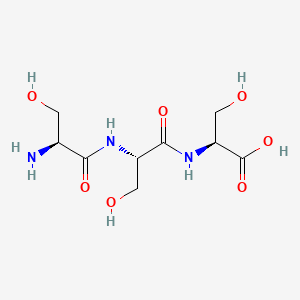
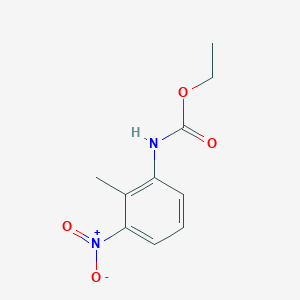
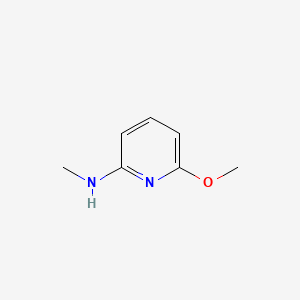
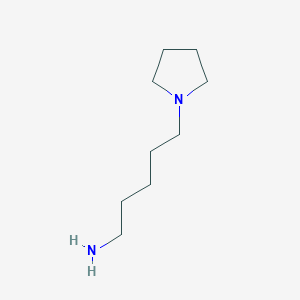
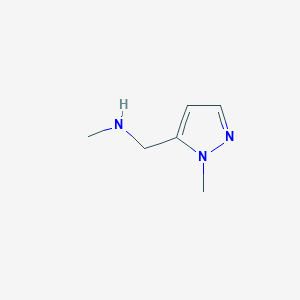
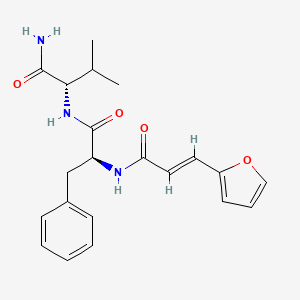
![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
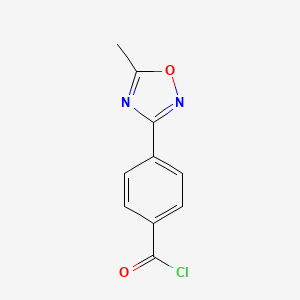
![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)
